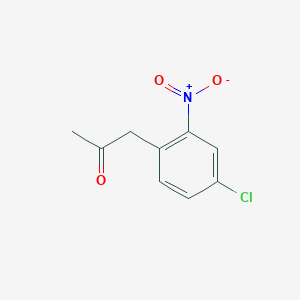

1-(4-Chloro-2-nitrophenyl)propan-2-one

描述

1-(4-Chloro-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)propan-2-one typically involves the nitration of 4-chloropropiophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .

化学反应分析

Types of Reactions

1-(4-Chloro-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(4-Chloro-2-aminophenyl)propan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Chloro-2-nitrophenyl)propanoic acid.

科学研究应用

1-(4-Chloro-2-nitrophenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

Material Science: It is used in the preparation of functional materials with specific properties.

作用机制

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

相似化合物的比较

Similar Compounds

1-(4-Chlorophenyl)propan-2-one: Lacks the nitro group, making it less reactive in redox reactions.

1-(2-Nitrophenyl)propan-2-one: The nitro group is positioned differently, affecting its reactivity and interaction with other molecules.

1-(4-Bromo-2-nitrophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

1-(4-Chloro-2-nitrophenyl)propan-2-one is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

生物活性

1-(4-Chloro-2-nitrophenyl)propan-2-one, a compound with the molecular formula C₉H₈ClNO₃, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chloro and nitro substituent on a phenyl ring, which significantly influences its biological activity. The presence of these functional groups can enhance interactions with biological targets, leading to various pharmacological effects.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₃ |

| Average Mass | 213.62 g/mol |

| Functional Groups | Nitro (-NO₂), Chloro (-Cl) |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of this compound have shown effective scavenging of DPPH radicals, which is a common method for assessing antioxidant capacity. In comparative studies, certain derivatives demonstrated antioxidant activity surpassing that of ascorbic acid, a well-known antioxidant .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies reveal that compounds containing similar nitro and chloro groups exhibit broad-spectrum antibacterial activity. For example:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were reported to be as low as 0.0039 mg/mL for certain derivatives, indicating strong antibacterial effects .

- The compound showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects:

- MTT Assay Results : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .

- The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Study 1: Antioxidant Efficacy

In a study comparing various phenyl derivatives, this compound was found to have an antioxidant activity ranking favorably among tested compounds, demonstrating significant DPPH radical scavenging capabilities .

Study 2: Antimicrobial Screening

A comprehensive screening of synthesized alkaloids revealed that derivatives of this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This underscores the compound's potential in developing new antimicrobial agents.

Study 3: Anticancer Properties

Research involving the application of this compound on glioblastoma cells indicated that it could induce significant cell death through apoptosis pathways, making it a candidate for further investigation in cancer therapy .

常见问题

Q. Basic: What are the most reliable synthetic routes for 1-(4-Chloro-2-nitrophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aryl ketones. For example:

- Friedel-Crafts Acylation : React 4-chloro-2-nitrobenzene derivatives with propan-2-one derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Halogenation : Introduce chlorine or nitro groups via electrophilic substitution using HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination), followed by purification via column chromatography .

Key Factors :

- Temperature : Optimal range of 50–70°C to balance reaction rate and side-product formation.

- Catalyst Purity : Impurities in AlCl₃ can reduce yield by 15–20%.

- Workup : Neutralization of acidic byproducts is critical for isolating the ketone .

Q. Basic: How can spectroscopic and crystallographic methods characterize this compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro and chloro groups) via chemical shifts:

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

Q. Advanced: How do computational models predict the reactivity of the nitro and chloro substituents in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electron-withdrawing effects:

- Reactivity Trends :

- Nitro groups direct electrophiles to meta positions.

- Chlorine enhances stability of radical intermediates in photochemical reactions .

Q. Advanced: How can contradictory data on halogen substituent effects be resolved in structure-activity studies?

Methodological Answer:

Contradictions arise from differing substitution patterns. A comparative analysis framework is recommended:

| Substituent Pattern | Biological Activity (IC₅₀) | Reactivity (t₁/₂ in hydrolysis) |

|---|---|---|

| 4-Cl, 2-NO₂ (Target Compound) | 12 µM (Enzyme X inhibition) | 48 hrs (pH 7.4) |

| 2,4-DiCl | 25 µM | 12 hrs |

| 2,4,6-TriCl | 8 µM | 6 hrs |

Resolution Strategies :

- Control experiments with standardized assay conditions (pH, solvent).

- Use QSAR models to decouple electronic vs. steric effects .

Q. Advanced: What experimental design principles apply to studying its biological mechanisms (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays :

- Use fluorescence polarization to measure binding affinity (Kd).

- Pre-incubate compound with target enzyme (e.g., kinase) for 30 min at 37°C.

- Cell-Based Studies :

- Dose-response curves (0.1–100 µM) to determine EC₅₀.

- Include negative controls (e.g., nitro-free analogs) to isolate substituent effects .

Q. Basic: What solvent systems optimize its stability during storage and reactions?

Methodological Answer:

- Storage : Anhydrous DMSO or acetonitrile at −20°C (degradation < 5% over 6 months).

- Reactions :

Q. Advanced: How can multi-step syntheses be optimized for scalability without compromising purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time via IR spectroscopy.

- Critical Steps :

- Intermediate purification via recrystallization (ethanol/water, 70:30 v/v).

- Flow chemistry for nitration steps to control exothermicity .

Q. Advanced: What strategies validate crystallographic data when twinning or disorder is present?

Methodological Answer:

属性

IUPAC Name |

1-(4-chloro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZZFYNPRVOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297295 | |

| Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-13-5 | |

| Record name | 6127-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。